

stability and storage of 3-(4-Nitrophenyl)prop-2-yn-1-ol

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Compound of Interest

Compound Name: 3-(4-Nitrophenyl)prop-2-yn-1-ol

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An In-depth Technical Guide to the Stability and Storage of **3-(4-Nitrophenyl)prop-2-yn-1-ol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Nitrophenyl)prop-2-yn-1-ol is a bifunctional organic molecule that incorporates both a propargyl alcohol and a nitroaromatic moiety.[1][2][3] The propargyl alcohol group, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, offers a versatile handle for a variety of chemical transformations, including addition reactions and polymerization.[4][5] The nitroaromatic component, a benzene ring substituted with a nitro group, imparts unique electronic properties and is a common feature in various biologically active compounds and energetic materials.[6][7] The juxtaposition of these two functional groups makes **3-(4-Nitrophenyl)prop-2-yn-1-ol** a compound of interest in medicinal chemistry, materials science, and organic synthesis.

However, the inherent reactivity of both the propargyl alcohol and the nitroaromatic systems presents significant challenges regarding the compound's stability and long-term storage. This guide provides a comprehensive overview of the factors influencing the stability of **3-(4-Nitrophenyl)prop-2-yn-1-ol**, potential degradation pathways, and best practices for its storage and handling to ensure its integrity for research and development applications.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of **3-(4-Nitrophenyl)prop-2-yn-1-ol** is fundamental to predicting its stability and devising appropriate storage strategies. While specific experimental data for this compound is limited, we can infer its properties from its constituent functional groups.

Property	Inferred Value/Characteristic	Rationale and References
Molecular Formula	<chem>C9H7NO3</chem>	Based on its chemical structure. [1] [2] [3]
Molecular Weight	177.16 g/mol	Calculated from the molecular formula. [1]
Appearance	Likely a solid at room temperature	The presence of the aromatic ring and polar functional groups would increase intermolecular forces compared to the parent propargyl alcohol, which is a liquid.
Solubility	Expected to be soluble in polar organic solvents (e.g., acetone, ethanol, ethyl acetate) and sparingly soluble in water and nonpolar solvents.	The hydroxyl group contributes to polarity, while the nitrophenyl group is largely nonpolar. Propargyl alcohol itself is miscible with water and many organic solvents. [8]
pKa	The alcohol proton is expected to be weakly acidic, with a pKa similar to or slightly lower than that of propargyl alcohol (~13.6).	The electron-withdrawing nitro group may slightly increase the acidity of the acetylenic proton and the hydroxyl proton. [8]
Reactivity	The molecule possesses multiple reactive sites: the hydroxyl group, the carbon-carbon triple bond, the acetylenic proton, and the nitro group.	Propargyl alcohols are known for their reactivity in addition reactions, polymerization, and reactions involving the hydroxyl group. [4] Nitroaromatic compounds can undergo reduction and are susceptible to photochemical reactions. [6] [9]

Stability Profile and Degradation Pathways

The stability of **3-(4-Nitrophenyl)prop-2-yn-1-ol** is influenced by several factors, including temperature, light, pH, and the presence of oxidizing or reducing agents. The combination of the propargyl alcohol and nitroaromatic functionalities gives rise to several potential degradation pathways.

Thermal Decomposition

Propargyl alcohol itself has moderate thermal stability and can decompose at elevated temperatures. Studies on the thermal decomposition of propargyl alcohol have shown that it can undergo complex reactions, including C-O bond dissociation to form propargyl and hydroxyl radicals, leading to products like acetylene, propyne, and benzene.^{[10][11]} The presence of a nitro group, which is known to be thermally labile in many organic compounds, likely lowers the decomposition temperature of **3-(4-Nitrophenyl)prop-2-yn-1-ol** compared to unsubstituted propargyl alcohol. Furthermore, propargyl alcohol can undergo explosive polymerization when exposed to heat.^[12]

Photochemical Degradation

Aromatic nitro compounds are known to be photochemically active.^[9] Upon irradiation with UV light, they can undergo reduction in the presence of a hydrogen donor. The propargylic alcohol moiety in **3-(4-Nitrophenyl)prop-2-yn-1-ol** contains abstractable hydrogen atoms, making intramolecular photoreduction a plausible degradation pathway. This can lead to the formation of nitroso, azoxy, and azo compounds. Some ortho-nitrobenzyl derivatives are used as photolabile protecting groups, indicating the susceptibility of such systems to light-induced cleavage.^[13]

Polymerization

The carbon-carbon triple bond in propargyl alcohols is susceptible to polymerization, which can be initiated by heat, light, or the presence of catalytic impurities such as strong bases or transition metals.^{[12][14]} This can lead to the formation of insoluble, colored polymeric materials, significantly reducing the purity and usability of the compound.

Hydrolytic Stability

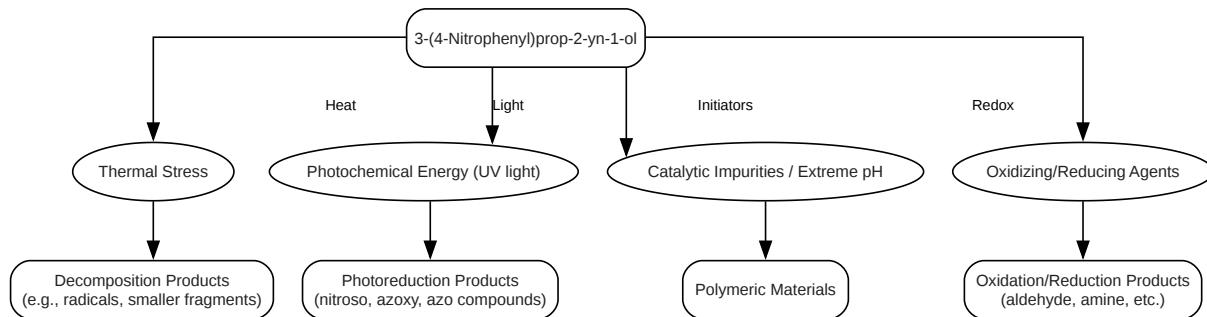
Acetylenic alcohols are generally stable to hydrolysis under neutral conditions.[15][16]

However, under strongly acidic or basic conditions, or in the presence of certain metal catalysts, hydration of the triple bond to form a ketone could potentially occur.

Oxidative and Reductive Degradation

The propargyl alcohol moiety can be oxidized to the corresponding aldehyde or carboxylic acid. Conversely, the nitro group is susceptible to reduction to an amino group, a reaction that can be promoted by various reducing agents or catalytic hydrogenation.

Diagram: Potential Degradation Pathways of **3-(4-Nitrophenyl)prop-2-yn-1-ol**



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Caption: Potential degradation pathways for **3-(4-Nitrophenyl)prop-2-yn-1-ol**.

Recommended Storage and Handling

To maintain the purity and stability of **3-(4-Nitrophenyl)prop-2-yn-1-ol**, strict adherence to proper storage and handling protocols is essential. The following recommendations are based on the known properties of propargyl alcohols and nitroaromatic compounds.

Storage Conditions

Parameter	Recommendation	Rationale
Temperature	2-8°C	Refrigerated storage is recommended to minimize thermal decomposition and polymerization.[8][17]
Light	Store in the dark, in an amber vial or other light-blocking container.	To prevent photochemical degradation of the nitroaromatic group.[12][14]
Atmosphere	Store under an inert atmosphere (e.g., argon or nitrogen).	To prevent oxidation.
Container	Tightly sealed, chemically resistant container (e.g., glass).	To prevent contamination and evaporation.[18]
Incompatible Materials	Store separately from strong bases, strong oxidizing agents, strong acids, and transition metal salts.	To prevent catalytic decomposition or polymerization.[18][19][20]

Handling Precautions

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
- Ignition Sources: Keep away from heat, sparks, and open flames.[21]
- Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[14][20]

Methods for Stability Assessment

To experimentally determine the stability of **3-(4-Nitrophenyl)prop-2-yn-1-ol** and establish a re-test date or shelf life, a systematic stability testing program should be implemented. This typically involves both forced degradation studies and long-term, real-time stability studies.

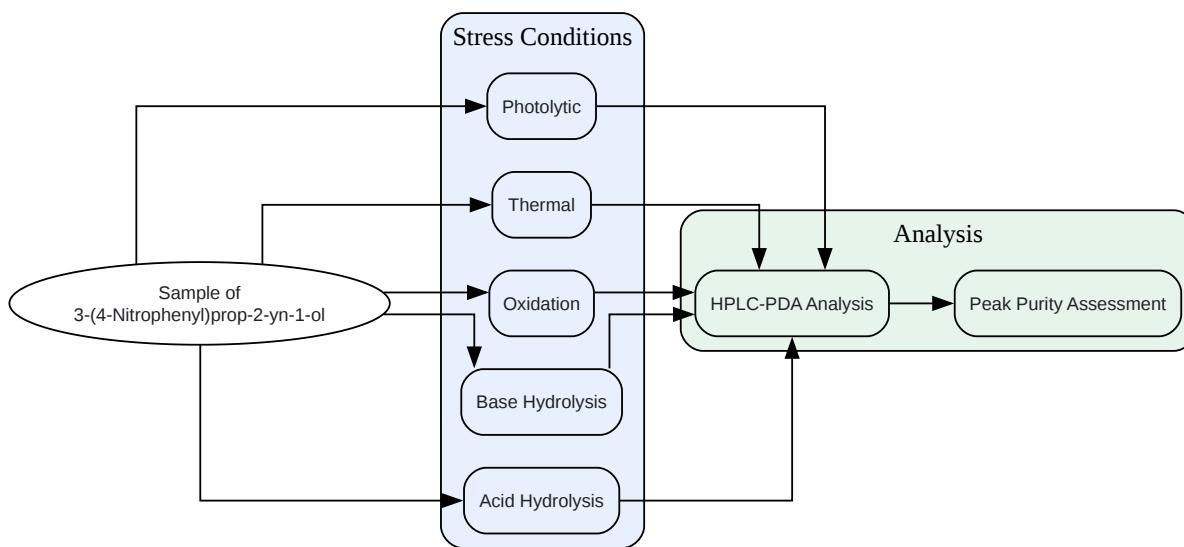
Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Experimental Protocol for Forced Degradation:

- Sample Preparation: Prepare solutions of **3-(4-Nitrophenyl)prop-2-yn-1-ol** in a suitable solvent (e.g., acetonitrile/water).
- Stress Conditions: Expose the sample solutions to the following conditions:
 - Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
 - Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
 - Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
 - Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
 - Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
- Analysis: Analyze the stressed samples, along with a control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. The goal is to separate the parent compound from all degradation products.
- Peak Purity: Assess the peak purity of the parent compound in the stressed samples to ensure that the chromatographic peak corresponds to a single component.

Diagram: Experimental Workflow for Forced Degradation Studies



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Caption: Workflow for conducting forced degradation studies.

Real-Time Stability Studies

Real-time stability studies involve storing the compound under the recommended storage conditions and monitoring its purity and other relevant quality attributes at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months). This provides data to establish a shelf life for the compound.

Conclusion

3-(4-Nitrophenyl)prop-2-yn-1-ol is a valuable chemical entity with significant potential in various scientific disciplines. However, its inherent chemical reactivity necessitates a thorough understanding of its stability profile. By implementing the storage and handling procedures outlined in this guide, researchers can ensure the integrity and purity of this compound, leading to more reliable and reproducible experimental outcomes. A systematic approach to stability testing, including both forced degradation and real-time studies, is essential for establishing appropriate storage conditions and shelf life, particularly in the context of drug development and other regulated applications.

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